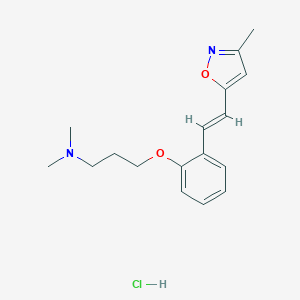
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-, commonly known as DMPEA-HCl, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of serotonin receptors and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
DMPEA-HCl acts as a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. It binds to this receptor and activates it, leading to a cascade of downstream signaling events that ultimately result in changes in neuronal activity and neurotransmitter release.
Effets Biochimiques Et Physiologiques
DMPEA-HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase neuronal activity in several brain regions, particularly those involved in perception and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA-HCl has several advantages for use in lab experiments. It is a potent and selective agonist of serotonin receptors, making it a valuable tool for studying these receptors and their downstream signaling pathways. However, it also has some limitations. It is a synthetic compound and may not accurately reflect the effects of endogenous serotonin on the brain. Additionally, it has not been extensively studied in vivo, and its effects on behavior and cognition in humans are not well understood.
Orientations Futures
There are several future directions for research on DMPEA-HCl. One potential avenue of research is to study its effects on behavior and cognition in humans. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of psychiatric disorders, particularly those involving serotonin dysfunction. Additionally, further studies are needed to fully understand its mechanism of action and downstream signaling pathways.
Méthodes De Synthèse
DMPEA-HCl can be synthesized by reacting 3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-N,N-dimethylpropan-1-amine with hydrochloric acid. This reaction yields DMPEA-HCl as a white crystalline powder with a purity of greater than 99%.
Applications De Recherche Scientifique
DMPEA-HCl has been widely studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in a wide range of physiological and psychological processes, including mood regulation, perception, and cognition.
Propriétés
Numéro CAS |
139214-97-4 |
|---|---|
Nom du produit |
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- |
Formule moléculaire |
C17H23ClN2O2 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-14-13-16(21-18-14)10-9-15-7-4-5-8-17(15)20-12-6-11-19(2)3;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H/b10-9+; |
Clé InChI |
MANAPADXPITEHJ-RRABGKBLSA-N |
SMILES isomérique |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCCN(C)C.Cl |
SMILES canonique |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCCN(C)C.Cl |
Synonymes |
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phe noxy)-, monohydrochloride, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



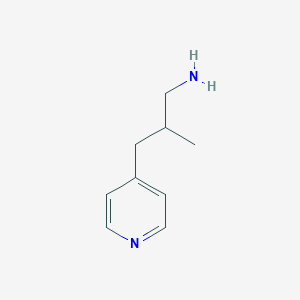
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)
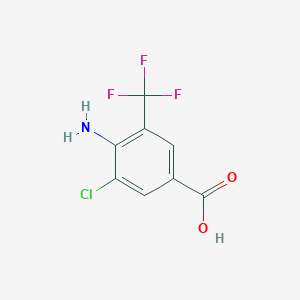
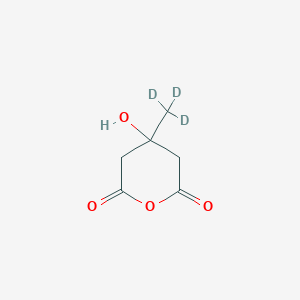
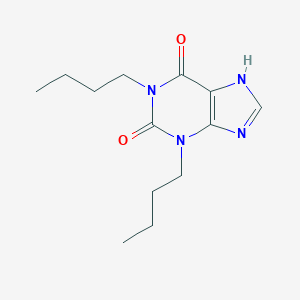
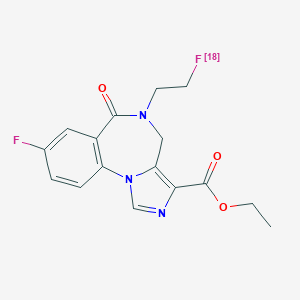
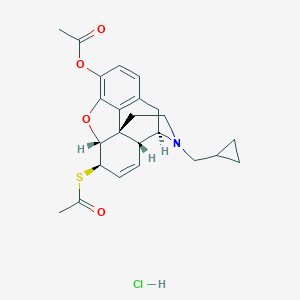
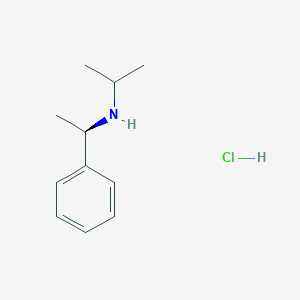

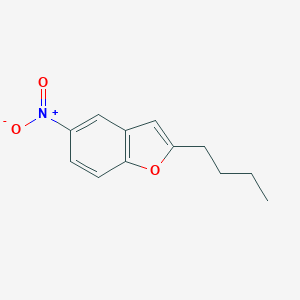
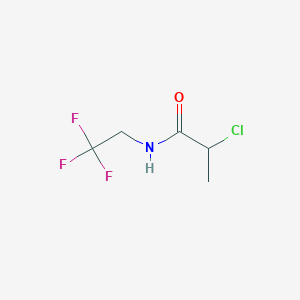
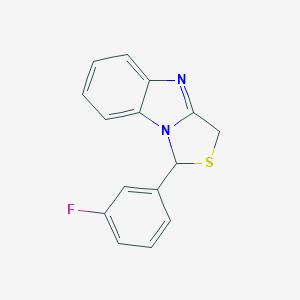
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)